(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro, phenoxyacetyl, and benzo[d]thiazole moieties in its structure suggests that it may exhibit interesting chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the nitro and benzo[d]thiazole groups suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of benzo[d]thiazole are often investigated for their potential as therapeutic agents. This compound could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Nitration: Introduction of the nitro group into the benzo[d]thiazole core using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Acylation: The phenoxyacetyl group can be introduced through an acylation reaction using phenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under reducing conditions using reagents like hydrogen gas with a palladium catalyst.
Reduction: The nitro group can also be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific biological activity. Generally, compounds with nitro and benzo[d]thiazole groups can interact with enzymes, receptors, or DNA, leading to various biological effects. The phenoxyacetyl group may enhance its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A core structure found in many biologically active compounds.
Nitrobenzo[d]thiazole: Compounds with nitro groups on the benzo[d]thiazole ring.
Phenoxyacetic Acid Derivatives: Compounds containing the phenoxyacetic acid moiety.
Uniqueness
(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the nitro group, phenoxyacetyl moiety, and benzo[d]thiazole core in a single molecule allows for a wide range of potential interactions and applications that are not commonly found in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[6-nitro-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-2-27-18(24)11-21-15-9-8-13(22(25)26)10-16(15)29-19(21)20-17(23)12-28-14-6-4-3-5-7-14/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAJKHQZMITWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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